4-Methyl-1-naphthaleneboronic acid

Overview

Description

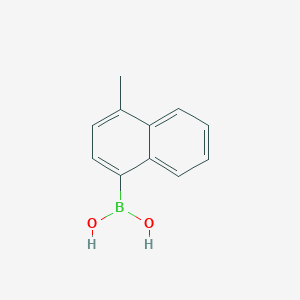

4-Methyl-1-naphthaleneboronic acid (CAS: 103986-53-4) is an organoboron compound featuring a naphthalene backbone substituted with a methyl group at position 4 and a boronic acid (-B(OH)₂) group at position 1. Its molecular formula is C₁₁H₁₁BO₂, and it is commercially available at varying purity levels (e.g., ≥95% from Sigma-Aldrich) . Key properties include:

- Structural Features: The methyl group enhances steric bulk and modulates electronic properties, while the boronic acid enables Suzuki-Miyaura cross-coupling reactions.

- Applications: Widely used in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs), pharmaceuticals, and as a probe in biochemical assays .

- Synthesis: Prepared via lithiation of 1-bromo-4-methylnaphthalene followed by reaction with trimethyl borate (B(OMe)₃) and hydrolysis, yielding 89% efficiency .

Preparation Methods

Modern Synthetic Routes

Palladium-Catalyzed Miyaura Borylation

Contemporary methods leverage palladium catalysts to couple halogenated naphthalenes with bis(pinacolato)diboron (B₂pin₂). For 1-bromo-4-methylnaphthalene, the reaction proceeds as follows :

Reaction Scheme

{10}\text{H}6\text{Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dba)}2, \, \text{PCy}3} (4\text{-MeC}{10}\text{H}6)\text{Bpin} + \text{BrBpin}

{10}\text{H}6)\text{Bpin} + \text{H}2\text{O} \rightarrow (4\text{-MeC}{10}\text{H}6)\text{B(OH)}2 + \text{pinanol}

Optimized Conditions :

-

Catalyst : Pd(dba)₂ (1 mol%) with tricyclohexylphosphine (PCy₃, 2 mol%).

-

Solvent : Tetrahydrofuran (THF) at 80°C under nitrogen.

Mechanistic Insights :

The palladium center facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂. Reductive elimination releases the arylboronate ester, which is hydrolyzed to the boronic acid (Fig. 2a).

Directed Ortho-Metalation (DoM)

DoM strategies enable regioselective borylation of substituted naphthalenes. Using 4-methylnaphthalene-1-carboxylic acid as a directing group:

-

Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species.

-

Borylation : Quenching with trimethyl borate (B(OMe)₃) forms the boronate ester.

-

Hydrolysis : Acidic workup yields the boronic acid (Fig. 2b).

Reaction Scheme

{10}\text{H}6\text{CO}2\text{H} + \text{LDA} \rightarrow 4\text{-MeC}{10}\text{H}6\text{Li} + \text{Byproducts}

6\text{Li} + \text{B(OMe)}3 \rightarrow (4\text{-MeC}{10}\text{H}6)\text{B(OMe)}2 + \text{LiOMe}

6)\text{B(OMe)}2 + 2 \, \text{H}2\text{O} \rightarrow (4\text{-MeC}{10}\text{H}6)\text{B(OH)}2 + 2 \, \text{MeOH}

Advantages :

-

Regioselectivity : Ensures boronation at the 1-position.

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents.

Challenges :

-

Low Temperatures : Requires cryogenic conditions (−78°C).

-

Directing Group Removal : Additional steps needed to decarboxylate the final product.

Industrial Production Methods

Large-Scale Miyaura Borylation

Industrial synthesis prioritizes cost-effectiveness and safety. A representative protocol involves :

-

Reactor Setup : 500 L stainless steel reactor with stirring and temperature control.

-

Feedstock : 1-Bromo-4-methylnaphthalene (50 kg), B₂pin₂ (72 kg), Pd(dba)₂ (0.5 kg), PCy₃ (1.0 kg).

-

Conditions : THF solvent, 80°C, 12 h under nitrogen.

-

Workup : Filtration through Celite®, solvent evaporation, and hydrolysis with 2 M HCl.

-

Purification : Crystallization from ethanol/water (3:1) yields 42 kg (85%) of 99.5% pure product.

Key Parameters :

| Factor | Specification |

|---|---|

| Catalyst Loading | 1 mol% Pd, 2 mol% PCy₃ |

| Reaction Time | 12 h |

| Temperature | 80°C |

| Purity (HPLC) | ≥99.5% |

Continuous Flow Synthesis

Emerging technologies employ continuous flow reactors to enhance efficiency:

-

Microreactor Design : Pd-coated channels enable rapid heat transfer and mixing.

-

Residence Time : 30 minutes at 120°C.

Reaction Optimization and Challenges

Solvent and Base Selection

Solvent Effects :

-

Polar Aprotic Solvents : DMF and THF improve catalyst solubility but require rigorous drying.

-

Ethereal Solvents : Diethyl ether minimizes side reactions but limits reaction temperature .

Base Optimization :

-

Carbonate Salts : K₂CO₃ (3 equiv) neutralizes HBr generated during Miyaura borylation.

-

Phosphate Salts : K₃PO₄ enhances yields in moisture-sensitive reactions .

Catalyst Systems

Pd Precursors :

-

Pd(OAc)₂ : Cost-effective but less active.

-

Pd(dba)₂ : Higher activity at 1 mol% loading.

Ligand Effects :

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PCy₃ | 92 | 12 |

| XPhos | 89 | 10 |

| SPhos | 85 | 15 |

Purification Techniques

Crystallization :

-

Ethanol/Water : Yields needle-like crystals (mp 189–191°C) .

-

Toluene/Hexane : Removes polymeric byproducts.

Chromatography :

-

Silica Gel : Elution with CH₂Cl₂/MeOH (95:5) resolves boroxine impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Mercury-Mediated | 45–55 | 70–80 | Low | 320 |

| Grignard Approach | 60–70 | 85–90 | Moderate | 280 |

| Miyaura Borylation | 85–92 | 98–99.5 | High | 180 |

| Continuous Flow | 90–94 | 99.5 | High | 150 |

Trade-offs :

-

Historical Methods : Low yields and toxicity offset by simplicity.

-

Modern Methods : Higher costs from palladium catalysts justified by superior purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-naphthaleneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

4-Methyl-1-naphthaleneboronic acid is primarily utilized in coupling reactions, especially the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules.

Case Study: Suzuki Coupling Reactions

In a study, this compound was employed as a coupling partner with various aryl halides to synthesize biaryl compounds. The reaction conditions typically involved:

- Catalyst : Tetrakis(triphenylphosphine)palladium(0)

- Base : Potassium carbonate

- Solvent : Tetrahydrofuran (THF) and water

- Temperature : 80 °C for 24 hours

The yield of the desired product was reported at approximately 94.6%, demonstrating the efficiency of this boronic acid in facilitating cross-coupling reactions .

Pharmaceutical Applications

The compound has been investigated for its potential in synthesizing biologically active molecules. Its role as a building block in drug discovery is noteworthy.

Example: Synthesis of Bioactive Compounds

This compound has been used to synthesize various bioactive marine metabolites. For instance, it serves as a precursor in the synthesis of ent-chromazonarol, which shows potential therapeutic properties .

Materials Science

In materials science, boronic acids like this compound are used in creating organic light-emitting diodes (OLEDs) and other electronic materials due to their ability to form stable covalent bonds with other organic compounds.

Application in OLEDs

Research has indicated that incorporating boronic acids into polymer matrices can enhance the performance of OLEDs by improving charge transport properties and stability .

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection of certain biomolecules through boronate affinity chromatography, which exploits the reversible binding of boronic acids to diols.

Example: Detection of Sugars

A study demonstrated that this compound could selectively bind to glucose and fructose, allowing for their separation and quantification using high-performance liquid chromatography (HPLC) .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used in Suzuki coupling reactions | Yield up to 94.6% in cross-coupling reactions |

| Pharmaceutical Chemistry | Building block for bioactive compounds | Precursor for ent-chromazonarol synthesis |

| Materials Science | Component in OLEDs and electronic materials | Enhances charge transport properties |

| Analytical Chemistry | Used for sugar detection via boronate affinity chromatography | Effective binding to glucose and fructose |

Mechanism of Action

The primary mechanism of action for 4-Methyl-1-naphthaleneboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Acenaphthene-5-boronic Acid (CAS: N/A)

- Structural Differences : Contains a fused bicyclic acenaphthene core, lacking the methyl group present in 4-methyl-1-naphthaleneboronic acid.

- Reactivity : Both compounds participate in palladium-catalyzed cross-couplings, but acenaphthene-5-boronic acid exhibits lower synthetic yield (77% vs. 89%) under identical conditions .

- Applications : Used alongside this compound to synthesize benzo[c]phenanthrene derivatives, but the latter’s methyl group enhances π-π stacking in PAHs .

1-Naphthylboronic Acid (CAS: 13922-40-4)

- Structural Differences : Lacks the methyl substituent, reducing steric hindrance.

- Reactivity : Higher reactivity in cross-couplings due to reduced steric effects but lower selectivity compared to this compound .

- Cost : Priced at $268.50/5g (similar to this compound at $246/10g), but industrial preference depends on reaction requirements .

Phenylboronic Acid Derivatives (e.g., 4-Carboxybenzeneboronic Acid)

- Functional Groups : Carboxylic acid substituents increase hydrophilicity, contrasting with the hydrophobic naphthalene system of this compound.

- Applications : Used in glucose-sensing probes, whereas this compound is favored in PAH synthesis due to its aromatic rigidity .

Data Tables

Table 1: Comparative Properties of Boronic Acids

Table 2: Cost Variability by Supplier (1g)

| Supplier | This compound | 4-Isobutoxyphenylboronic Acid |

|---|---|---|

| Sigma-Aldrich | $236 | $24 |

| TCI Chemical | $34 | N/A |

| Alfa Aesar | $29.65 | N/A |

Key Research Findings

- Electronic and Steric Effects: The methyl group in this compound increases electron density at the boron center, accelerating transmetalation in cross-couplings compared to non-methylated analogs .

- PAH Synthesis : In PtCl₂-catalyzed cycloisomerizations, this compound-derived intermediates form benzo[c]phenanthrenes with higher crystallinity than acenaphthene-5-boronic acid derivatives .

- Antimicrobial Applications : Used to synthesize thiazolo[3,2-a]pyridine carboxylates, showing enhanced bioactivity due to the naphthalene moiety’s lipophilicity .

Biological Activity

4-Methyl-1-naphthaleneboronic acid (CAS Number: 103986-53-4) is an organic compound characterized by its boronic acid functionality attached to a methyl-substituted naphthalene ring. Its molecular formula is CHBO. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its utility in various reactions and its potential biological applications.

This compound serves primarily as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for forming biaryl compounds. In this reaction, it acts as a boron-based reagent, facilitating the coupling of aryl halides with organoboron compounds. The mechanism involves the formation of a palladium-boron complex, which subsequently reacts with an aryl halide to yield the desired biaryl product.

Key Features:

- Molecular Structure:

- Structure

- Molecular Formula: CHBO

- Reactivity: Participates in Suzuki-Miyaura coupling, contributing to the synthesis of complex organic molecules.

Synthesis of Bioactive Compounds

This compound is instrumental in synthesizing various biologically active compounds. It has been utilized in the development of molecular probes and pharmaceutical intermediates. The versatility of this compound allows for modifications that can enhance biological activity or selectivity in drug design.

Case Studies

-

Synthesis of Angularly Fused Polycyclic Aromatic Hydrocarbons (PAHs):

- Research demonstrated that this compound can be used to synthesize angularly fused PAHs through palladium-catalyzed cross-coupling reactions with brominated benzaldehydes. This process leads to the formation of o-naphthyl benzaldehydes, which are precursors for further transformations into benzo[c]phenanthrene analogues .

- Pharmaceutical Development:

Summary of Findings

The following table summarizes key findings related to the biological activity and applications of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1-naphthaleneboronic acid, and how can purity be optimized?

The primary synthesis involves lithiation of 1-bromo-4-methylnaphthalene using a strong base (e.g., LDA or n-BuLi), followed by reaction with trimethyl borate (B(OMe)₃) and subsequent hydrolysis. This method yields the boronic acid with 89% efficiency. Purity optimization requires rigorous exclusion of moisture during lithiation and boronation steps, followed by recrystallization from anhydrous solvents (e.g., THF/hexane mixtures). Monitoring via ¹¹B NMR can confirm boronate intermediate formation .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronic acid functionality.

- ¹¹B NMR : To verify boronate species and rule out trimeric boroxine formation.

- HPLC-MS : For purity assessment and detection of hydrolytic byproducts.

- FT-IR : To identify B–O and aromatic C–H stretches. Ensure samples are dried to avoid interference from water .

Q. What solvent systems are compatible with this compound in cross-coupling reactions?

Polar aprotic solvents like methanol, ethanol, or DMF are commonly used. Methanol is preferred in microwave-assisted Suzuki-Miyaura reactions due to its dielectric properties, which enhance Pd catalyst activity. Avoid protic solvents with high acidity, as they may promote protodeboronation .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data when designing studies?

Contradictions in toxicity data (e.g., hepatic vs. respiratory effects) require:

- Risk-of-bias assessment : Use frameworks like ATSDR’s criteria (randomization, outcome reporting, allocation concealment) to prioritize high-confidence studies .

- Dose-response modeling : Compare NOAEL/LOAEL values across species and exposure routes (inhalation, oral).

- Mechanistic studies : Investigate metabolite profiling (e.g., epoxide intermediates) to explain organ-specific toxicity .

Q. What catalytic systems enhance Suzuki-Miyaura cross-couplings with this compound?

PdCl₂(PPh₃)₂ with KF in methanol under microwave irradiation (120°C, 10 min) achieves 67% yield for aryl-aryl couplings. For sterically hindered substrates, switch to Buchwald-Hartwig ligands (e.g., SPhos) or employ Pd(OAc)₂ with AsPh₃ to mitigate deactivation .

Q. How does the compound’s steric/electronic profile influence reactivity in metal-catalyzed reactions?

The methyl group at the 4-position induces steric hindrance, slowing transmetallation but reducing undesired homo-coupling. Electronically, the naphthyl backbone increases conjugation, stabilizing the boronate intermediate. DFT calculations can predict regioselectivity in polycyclic aromatic hydrocarbon (PAH) syntheses .

Q. What strategies are recommended for systematic reviews of methylnaphthalene derivatives’ biological effects?

Follow ATSDR’s inclusion criteria:

- Search terms : Combine “naphthalene derivatives” with “toxicokinetics,” “gene expression,” and “environmental fate” using Boolean operators.

- Screening : Prioritize peer-reviewed studies with in vivo/in vitro mechanistic data.

- Data gaps : Flag understudied endpoints like musculoskeletal effects or chronic low-dose exposure .

Q. How can computational chemistry predict novel reactivity for this compound?

- Molecular docking : Screen for interactions with cytochrome P450 enzymes to predict metabolic pathways.

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- MD simulations : Model solvent effects on boronate stability in cross-coupling conditions.

Q. Methodological Considerations

Q. What are the key toxicity considerations for laboratory handling?

While direct toxicity data are limited, related methylnaphthalenes show respiratory and hepatic effects. Implement:

- Ventilation : Use fume hoods for solid/liquid handling.

- PPE : Nitrile gloves and N95 masks to prevent inhalation of particulates.

- Waste disposal : Neutralize boronic acids with dilute HCl before aqueous disposal .

Q. How should researchers evaluate environmental persistence in fate studies?

Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor for naphthalene oxide metabolites via GC-MS. Prioritize studies under aerobic conditions, as anaerobic degradation pathways remain poorly characterized .

Properties

IUPAC Name |

(4-methylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVQEUGNYSVSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378510 | |

| Record name | 4-Methyl-1-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-53-4 | |

| Record name | 4-Methyl-1-naphthaleneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Methylnaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.